3-Mercaptolactate-cysteine disulfide 3-Mercaptolactate-cysteine disulfide 3-Mercaptolactate-cysteine disulfide, also known as S-(2-hydroxy-2-carboxyethylthio)cysteine or hcetc, belongs to the class of organic compounds known as l-cysteine-s-conjugates. L-cysteine-S-conjugates are compounds containing L-cysteine where the thio-group is conjugated. 3-Mercaptolactate-cysteine disulfide is soluble (in water) and a moderately acidic compound (based on its pKa). Within the cell, 3-mercaptolactate-cysteine disulfide is primarily located in the cytoplasm.
3-mercaptolactic acid-cysteine disulfide is an organic molecular entity.
Brand Name: Vulcanchem
CAS No.: 18841-42-4
VCID: VC21032200
InChI: InChI=1S/C6H11NO5S2/c7-3(5(9)10)1-13-14-2-4(8)6(11)12/h3-4,8H,1-2,7H2,(H,9,10)(H,11,12)/t3-,4?/m0/s1
SMILES: C(C(C(=O)O)N)SSCC(C(=O)O)O
Molecular Formula: C6H11NO5S2
Molecular Weight: 241.3 g/mol

3-Mercaptolactate-cysteine disulfide

CAS No.: 18841-42-4

Cat. No.: VC21032200

Molecular Formula: C6H11NO5S2

Molecular Weight: 241.3 g/mol

* For research use only. Not for human or veterinary use.

3-Mercaptolactate-cysteine disulfide - 18841-42-4

Specification

CAS No. 18841-42-4
Molecular Formula C6H11NO5S2
Molecular Weight 241.3 g/mol
IUPAC Name (2R)-2-amino-3-[(2-carboxy-2-hydroxyethyl)disulfanyl]propanoic acid
Standard InChI InChI=1S/C6H11NO5S2/c7-3(5(9)10)1-13-14-2-4(8)6(11)12/h3-4,8H,1-2,7H2,(H,9,10)(H,11,12)/t3-,4?/m0/s1
Standard InChI Key MAFDYIDMXCXBRB-WUCPZUCCSA-N
Isomeric SMILES C([C@@H](C(=O)O)N)SSCC(C(=O)O)O
SMILES C(C(C(=O)O)N)SSCC(C(=O)O)O
Canonical SMILES C(C(C(=O)O)N)SSCC(C(=O)O)O

Introduction

Chemical and Structural Properties

Molecular Characteristics

3-Mercaptolactate-cysteine disulfide possesses specific chemical properties that define its structure and behavior in biological systems. Below is a comprehensive overview of its molecular characteristics.

PropertyValue
CAS Number18841-42-4
Molecular FormulaC6H11NO5S2
Molecular Weight241.3 g/mol
IUPAC Name(2R)-2-amino-3-[(2-carboxy-2-hydroxyethyl)disulfanyl]propanoic acid
Common SynonymsS-(2-hydroxy-2-carboxyethylthio)cysteine, HCETC, beta-Mercaptolactate cysteine disulfide
InChIInChI=1S/C6H11NO5S2/c7-3(5(9)10)1-13-14-2-4(8)6(11)12/h3-4,8H,1-2,7H2,(H,9,10)(H,11,12)/t3-,4?/m0/s1
SMILESC(C@@HN)SSCC(C(=O)O)O

The molecular structure features a disulfide bond connecting a cysteine moiety with a mercaptolactate group, which is central to its biological function and chemical reactivity.

Physical and Chemical Properties

3-Mercaptolactate-cysteine disulfide exhibits several notable physical and chemical properties that influence its behavior in biological systems:

  • Water Solubility: The compound is soluble in water, which facilitates its transport in biological fluids.

  • Acidity: It is a moderately acidic compound, as determined by its pKa values.

  • Cellular Location: Within cells, it is primarily located in the cytoplasm.

  • Chemical Classification: It belongs to primary amines, carboxylic acids, and aliphatic acyclic compounds .

  • Predicted Collision Cross Section: When analyzed by mass spectrometry, it has a predicted collision cross section (CCS) of 149.4 Ų for the [M+H]+ adduct .

Biochemical Significance

Role in Sulfur Metabolism

3-Mercaptolactate-cysteine disulfide serves as an important intermediate in the metabolism of sulfur-containing amino acids, particularly cysteine . The presence of this compound in biological systems indicates active sulfur metabolism pathways and can serve as a marker for certain metabolic conditions .

The compound is a product of cysteine metabolism, specifically stemming from the enzymatic activity of mercaptopyruvate sulfurtransferase (MPST), which converts 3-mercaptopyruvate into various metabolites. The metabolism pathway involves several enzymatic steps and is interconnected with other sulfur metabolism pathways in the body.

Enzymatic Pathways

The formation of 3-mercaptolactate-cysteine disulfide involves a specific enzymatic pathway in which cysteine is first metabolized to 3-mercaptopyruvate (3-MP) by aspartate aminotransferase (AST). Following this initial conversion, 3-MP can follow two alternative metabolic routes:

  • Conversion to pyruvate by mercaptopyruvate sulfurtransferase (MPST)

  • Conversion to 3-mercaptolactate (3-ML) by lactate dehydrogenase (LDH)

When MPST activity is deficient, the second pathway becomes more prominent, leading to increased production of 3-mercaptolactate, which can form a disulfide bond with cysteine, resulting in elevated levels of 3-mercaptolactate-cysteine disulfide in urine .

Pathophysiology

Mercaptolactate-Cysteine Disulfiduria (MCDU)

Mercaptolactate-cysteine disulfiduria (MCDU) is a rare metabolic disorder characterized by the increased excretion of 3-mercaptolactate-cysteine disulfide in urine . This condition is associated with a disorder of sulfur amino acid metabolism and results from reduced activity of the enzyme mercaptopyruvate sulfurtransferase (MPST, EC 2.8.1.2) .

The clinical presentation of MCDU can include neurological symptoms, though the full spectrum of manifestations and their severity can vary between affected individuals. The condition is rare, with only a limited number of cases reported in the literature, which has made comprehensive characterization of the disorder challenging .

Enzyme Deficiencies

MCDU is attributed to deficiencies in MPST, an enzyme that plays a crucial role in cysteine metabolism and hydrogen sulfide (H2S)/reactive sulfur species (RSS) production . MPST, along with cystathionine β-synthase (CBS), cystathionine γ-lyase (CTH), and cysteinyl-tRNA synthetase 2 (CARS2), is one of the four endogenous H2S/RSS-producing enzymes in the body .

The deficiency of MPST leads to an accumulation of 3-mercaptolactate-cysteine disulfide, resulting in MCDU. This enzyme deficiency affects the normal metabolic pathways of sulfur-containing compounds, leading to the altered excretion patterns observed in affected individuals .

Research Findings

Experimental Studies

Recent research has provided valuable insights into the role of 3-mercaptolactate-cysteine disulfide and related metabolic pathways. A significant experimental study involved the generation of Mpst-knockout (KO) mice using CRISPR/Cas9 technology to serve as a model for MCDU .

Key findings from this experimental study include:

  • Mpst-KO mice were born at the expected frequency and developed normally

  • These mice displayed increased urinary 3-mercaptolactate excretion, with levels 5.5-7.3 times higher than normal

  • Mpst-KO mice showed enhanced passive systemic anaphylactic responses compared to wild-type or Cth-KO mice

  • Serum amino acid/thiol compound levels in Mpst-KO mice were indistinguishable from those of wild-type mice

  • Standard serum biochemistry parameters remained normal in Mpst-KO mice, suggesting generally normal organ function, including liver and kidney

These findings provide direct experimental evidence that Mpst deficiency causes enhanced secretion of 3-mercaptolactate in urine, confirming a hallmark trait of MCDU .

Clinical Studies

The study revealed several important findings:

CompoundBaseline Excretion (μmol/kg body weight/day)After L-Cysteine Loading
3-Mercaptolactate-cysteine disulfide0.096 ± 0.0422-fold increase
Free Sulfate305.7 ± 66.1989.4 ± 145.1 (1st 24h), 388.8 ± 51.6 (2nd 24h)
Taurine31.9 ± 8.71.6-fold increase

Future Research Directions

Despite advances in understanding the biochemistry and clinical significance of 3-mercaptolactate-cysteine disulfide, several areas warrant further investigation:

Research tools such as the Mpst-KO, Cth-KO, and Mpst/Cth-double knockout mice models provide valuable platforms for exploring these questions and elucidating the unknown physiological roles of endogenous H2S/RSS production .

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